
Azido-dag
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol is a complex organic compound known for its unique chemical structure and reactivity. This compound features an azido group, a nitrophenyl group, and a myristoylglycerol backbone, making it a versatile molecule in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol typically involves multiple steps, starting with the preparation of the azido-nitrophenyl intermediate. This intermediate is then reacted with aminododecanoyl chloride under controlled conditions to form the aminododecanoyl derivative. Finally, this derivative is coupled with myristoylglycerol using standard esterification techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes rigorous purification steps such as chromatography and recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitrene intermediates.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can react with the azido group under mild conditions.
Major Products Formed
Oxidation: Formation of nitrene intermediates.
Reduction: Conversion of the nitrophenyl group to an amino group.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol has diverse applications in scientific research:
Chemistry: Used as a photoaffinity labeling reagent to study molecular interactions.
Biology: Employed in the identification of membrane proteins and their binding sites.
Medicine: Investigated for its potential in drug delivery systems and targeted therapy.
Industry: Utilized in the development of novel materials and chemical sensors.
Mecanismo De Acción
The compound exerts its effects primarily through the formation of highly reactive nitrene intermediates upon photolysis. These intermediates can covalently bind to nearby molecules, making it a powerful tool for studying molecular interactions. The molecular targets include proteins and nucleic acids, and the pathways involved often relate to signal transduction and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Azido-2-nitrophenyl)-2-aminoethylsulfonate
- N-(4-Azido-2-nitrophenyl)-12-aminododecanoyl-coenzyme A
Uniqueness
2-(12-(N-(4-Azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol is unique due to its combination of an azido group, a nitrophenyl group, and a myristoylglycerol backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
107141-10-6 |
|---|---|
Fórmula molecular |
C35H59N5O7 |
Peso molecular |
661.9 g/mol |
Nombre IUPAC |
[2-[12-(4-azido-2-nitroanilino)dodecanoyloxy]-3-hydroxypropyl] tetradecanoate |
InChI |
InChI=1S/C35H59N5O7/c1-2-3-4-5-6-7-8-10-13-16-19-22-34(42)46-29-31(28-41)47-35(43)23-20-17-14-11-9-12-15-18-21-26-37-32-25-24-30(38-39-36)27-33(32)40(44)45/h24-25,27,31,37,41H,2-23,26,28-29H2,1H3 |
Clave InChI |
QNZFHQUHYBMOBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCNC1=C(C=C(C=C1)N=[N+]=[N-])[N+](=O)[O-] |
Sinónimos |
2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoyl-sn-glycerol 2-(12-(N-(4-azido-2-nitrophenyl))aminododecanoyl)-1-myristoylglycerol azido-DAG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


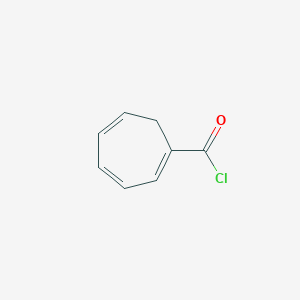
![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)
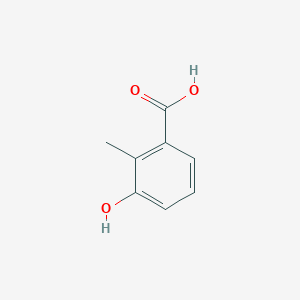
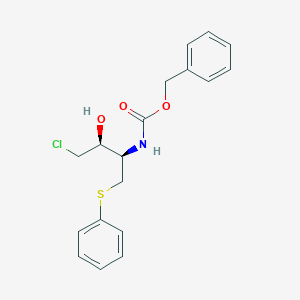

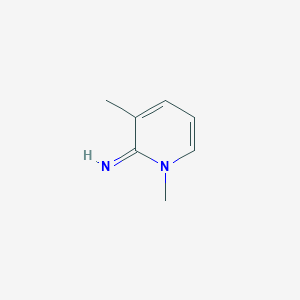
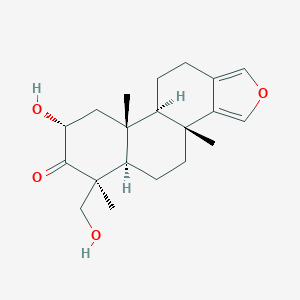
![2-Bromo-1-[5-(hydroxymethyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B19068.png)
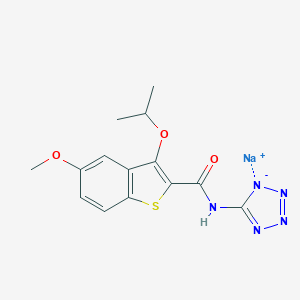

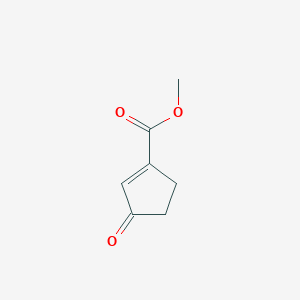

![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)

